Colnelenic acid
Overview
Description
Colnelenic acid is a long-chain, divinyl ether fatty acid composed of 8-nonenoic acid in which the E-hydrogen at position 9 is substituted by a (1E,3Z,6Z)-nona-1,3,6-trien-1-yloxy group . This compound is known for its significant role in plant defense mechanisms and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Colnelenic acid is typically produced through an enzymatic pathway mediated by lipoxygenase, with linoleic acid serving as the precursor . The enzyme lipoxygenase converts linoleic acid into 9-hydroperoxides, which are then rearranged to form this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of oil from plant sources such as cocoa fruits. The extracted oil undergoes acidification, filtration, and crystallization to yield pure this compound .
Chemical Reactions Analysis
Types of Reactions: Colnelenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Colnelenic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Biology: this compound plays a crucial role in plant defense mechanisms against pests and pathogens.
Medicine: It exhibits antimicrobial properties and is being studied for its potential therapeutic uses.
Mechanism of Action
Colnelenic acid exerts its effects through the oxylipin pathway, which is involved in plant defense responses . It acts by inhibiting the motility of nematodes and other pathogens, thereby protecting the plant . The molecular targets and pathways involved include the lipoxygenase enzyme and the subsequent production of divinyl ethers .
Comparison with Similar Compounds
Colneleic acid: Another divinyl ether fatty acid derived from linoleic acid.
Linoleic acid: A polyunsaturated fatty acid that serves as a precursor for colnelenic acid.
Linolenic acid: Another precursor for this compound, involved in the production of various oxylipins.
Uniqueness: this compound is unique due to its specific structure and its role in the oxylipin pathway, which is crucial for plant defense. Its ability to inhibit pathogen motility and its potential therapeutic applications make it a compound of significant interest in various fields .
Biological Activity
Colnelenic acid, a member of the divinyl ether fatty acids, has garnered attention for its significant biological activities, particularly in plant defense mechanisms. This article explores the biological activity of this compound, focusing on its roles in antimicrobial properties, plant defense responses, and potential applications in agriculture.
Chemical Structure and Properties
This compound is characterized by its unique divinyl ether structure, which distinguishes it from other fatty acids. It is synthesized from linoleic acid via the action of divinyl ether synthases. The structural formula can be represented as:
1. Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of several bacterial and fungal species, making it a potential candidate for natural pesticides.
- Inhibition of Bacterial Growth : Studies have shown that this compound effectively reduces the growth of plant pathogens such as Pseudomonas syringae and Xanthomonas campestris .
- Fungal Resistance : this compound has also been identified as antifungal against pathogens like Phytophthora infestans, the causative agent of late blight in potatoes .
Pathogen | Type | Inhibition Observed |
---|---|---|
Pseudomonas syringae | Bacteria | Significant |
Xanthomonas campestris | Bacteria | Moderate |
Phytophthora infestans | Fungi | High |
2. Role in Plant Defense Mechanisms
This compound plays a critical role in plant defense by acting as a signaling molecule in response to pathogen attacks. Its production increases during stress conditions, indicating its involvement in the plant immune response.
- Oxylipin Pathway Activation : this compound is part of the oxylipin pathway, which is crucial for synthesizing signaling compounds that modulate plant defenses .
- Induction of Defense Genes : The presence of this compound correlates with the upregulation of various defense-related genes, enhancing the plant's ability to resist infections .
Case Study 1: Potato Tuber Defense
In a study examining aging potato tubers, researchers found that this compound levels increased significantly during storage. This increase was associated with enhanced resistance to pathogens like Phytophthora infestans. The study suggested that this compound contributes to the tuber's defense mechanisms by modulating lipid profiles and promoting antimicrobial activity .
Case Study 2: Insect Resistance
Another investigation highlighted the role of this compound in mediating plant responses to insect herbivory. The compound was shown to enhance the production of jasmonic acid, a hormone involved in plant defense against herbivores. This suggests that this compound may also play a role in indirect defenses by attracting natural enemies of herbivorous insects .
Research Findings
Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects:
- Mechanisms of Action : The antimicrobial activity is believed to stem from its ability to disrupt cellular membranes of pathogens .
- Synthesis Pathways : Research has demonstrated that specific enzymes responsible for synthesizing this compound are upregulated under stress conditions, indicating an adaptive response mechanism .
Properties
IUPAC Name |
(E)-9-[(1E,3Z,6Z)-nona-1,3,6-trienoxy]non-8-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h3-4,7,10,13-14,16-17H,2,5-6,8-9,11-12,15H2,1H3,(H,19,20)/b4-3-,10-7-,16-13+,17-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKAXBUWOIRLGF-VMBRNALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=COC=CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C\O/C=C/CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189924 | |
Record name | (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801189924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52591-16-9 | |
Record name | (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52591-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Colnelenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801189924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2'E,4'Z,7'Z,8E)-Colnelenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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